5-(2-Methoxyphenyl)-1,2-oxazol-3-amine
Overview
Description
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine, commonly referred to as 2-MPA, is an organic compound with a molecular weight of 195.22 g/mol. It is a white crystalline solid that is soluble in water, alcohols, and ethers. 2-MPA has been studied extensively due to its potential applications in a variety of scientific research fields.
Scientific Research Applications
Synthesis and Chemical Applications
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. For instance, Bektaş et al. (2010) detailed the synthesis of new 1,2,4-triazole derivatives from primary amines, demonstrating antimicrobial activities against test microorganisms (Bektaş et al., 2010). Similarly, Ibata and Isogami (1989) described the formation of N-substituted 2-(aminomethyl)oxazoles, showcasing the chemical versatility of oxazole derivatives (Ibata & Isogami, 1989).
Antimicrobial and Anticancer Activities
Research has demonstrated the antimicrobial and anticancer properties of compounds derived from 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine. Holla et al. (2003) synthesized a series of Mannich bases derived from 1,2,4-triazoles, exhibiting slight potency improvements in anticancer activity against a panel of cancer cell lines (Holla et al., 2003).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties. Bentiss et al. (2009) studied the inhibition performance of a similar oxazole derivative on mild steel in hydrochloric acid, achieving high inhibition efficiency, which suggests potential applications in materials science (Bentiss et al., 2009).
Modulation of Biological Receptors
Additionally, compounds related to 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine have been explored for their ability to modulate biological receptors. Khan et al. (2003) found that certain phenyloxazoles could act as positive or negative modulators of adenylate cyclase in Bombyx mori, indicating potential applications in pharmacology and biochemistry (Khan et al., 2003).
properties
IUPAC Name |
5-(2-methoxyphenyl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCODOCVBPPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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